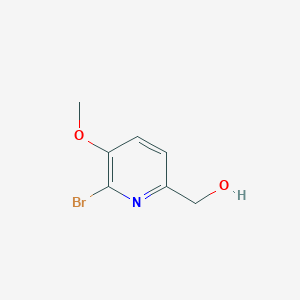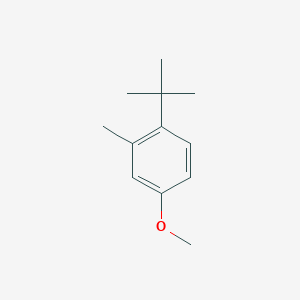
4-tert-Butyl-3-methylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-3-methylanisole (TBMA) is an organic compound that belongs to the family of alkylated phenols. It is commonly used as a flavoring agent in food and beverages, as well as in the fragrance industry. TBMA is a colorless to pale yellow liquid with a sweet, floral odor. In recent years, TBMA has gained attention in the scientific community due to its potential applications in various fields, including scientific research.
Mecanismo De Acción
4-tert-Butyl-3-methylanisole is a phenolic compound that can undergo various reactions, including oxidation and reduction. The mechanism of action of 4-tert-Butyl-3-methylanisole depends on the specific reaction it undergoes. For example, 4-tert-Butyl-3-methylanisole has been found to be a good substrate for peroxidase enzymes, which catalyze the oxidation of 4-tert-Butyl-3-methylanisole to form a quinone product. This reaction is thought to proceed through the formation of a radical intermediate.
Efectos Bioquímicos Y Fisiológicos
4-tert-Butyl-3-methylanisole has been found to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in cells. 4-tert-Butyl-3-methylanisole has also been found to have antimicrobial properties, which may be useful in the development of new antimicrobial agents. Additionally, 4-tert-Butyl-3-methylanisole has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-Butyl-3-methylanisole in lab experiments is that it is a stable compound that can be easily synthesized and purified. Additionally, 4-tert-Butyl-3-methylanisole is relatively inexpensive and readily available. However, one limitation of using 4-tert-Butyl-3-methylanisole is that it may not be a good model compound for certain reactions, as the properties of 4-tert-Butyl-3-methylanisole may not be representative of other alkylated phenols. Additionally, 4-tert-Butyl-3-methylanisole may have limited solubility in certain solvents, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-tert-Butyl-3-methylanisole. One area of interest is the development of new synthetic methods for 4-tert-Butyl-3-methylanisole that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-Butyl-3-methylanisole and its potential applications in various fields, including medicine and environmental science. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-tert-Butyl-3-methylanisole and its potential as a therapeutic agent.
Métodos De Síntesis
4-tert-Butyl-3-methylanisole can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with tert-butyl alcohol in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. This method has been optimized to produce high yields of 4-tert-Butyl-3-methylanisole with high purity.
Aplicaciones Científicas De Investigación
4-tert-Butyl-3-methylanisole has been found to have various applications in scientific research. For example, it has been used as a substrate in enzyme assays to study the mechanism of action of certain enzymes. 4-tert-Butyl-3-methylanisole has also been used as a model compound to study the oxidation of alkylated phenols in the environment. Additionally, 4-tert-Butyl-3-methylanisole has been used as a reference compound in analytical chemistry to identify and quantify alkylated phenols in various matrices.
Propiedades
Número CAS |
31268-79-8 |
|---|---|
Nombre del producto |
4-tert-Butyl-3-methylanisole |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-tert-butyl-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C12H18O/c1-9-8-10(13-5)6-7-11(9)12(2,3)4/h6-8H,1-5H3 |
Clave InChI |
ZNQXIHJPCUGNJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)C(C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C(C)(C)C |
Otros números CAS |
31268-79-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



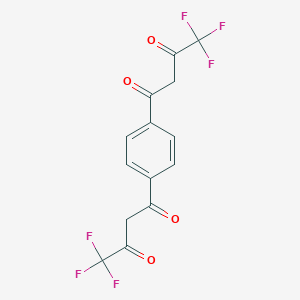
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
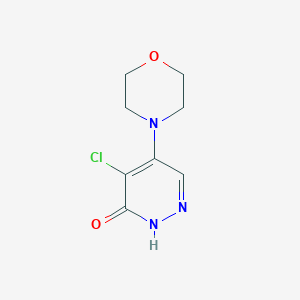
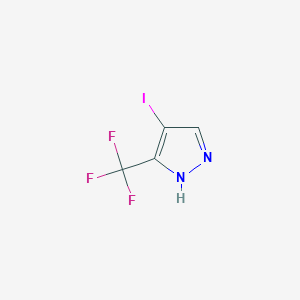
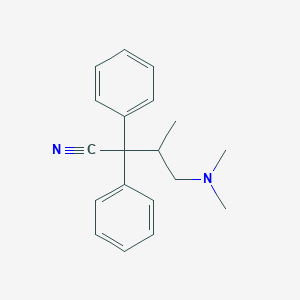
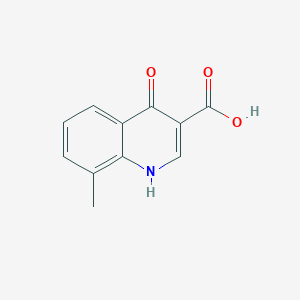
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
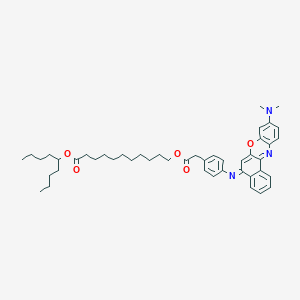
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
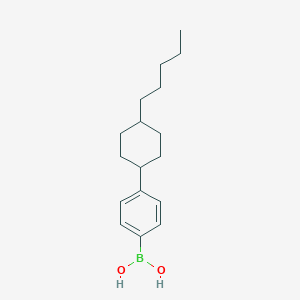
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
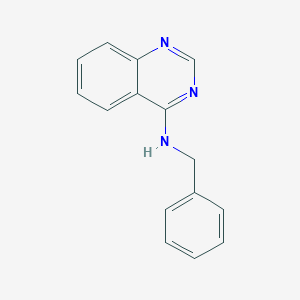
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)
